molecular formula C10H13ClN2O B8084270 Serotonin-d4 (hydrochloride)

Serotonin-d4 (hydrochloride)

Cat. No. B8084270
M. Wt: 216.70 g/mol
InChI Key: MDIGAZPGKJFIAH-URZLSVTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serotonin-d4 (hydrochloride) is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 216.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality Serotonin-d4 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Serotonin-d4 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neuroendocrine Neoplasms Diagnostics : A study by Lindström et al. (2018) developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) assay for serum serotonin, utilizing Serotonin-D4 as an internal standard. This assay is sensitive and has a wide linear range, making it suitable for clinical research and patient diagnostics, particularly in diagnosing neuroendocrine neoplasms (NENs) (Lindström et al., 2018).

  • Antidepressant Development : Wong, Perry, and Bymaster (2005) discussed the development of fluoxetine hydrochloride (Prozac), a selective serotonin-reuptake inhibitor. This research was based on the hypothesis that enhancing serotonin neurotransmission could be an effective mechanism for treating depression (Wong, Perry, & Bymaster, 2005).

  • Ecotoxicology : Minagh et al. (2009) evaluated the ecotoxicity of sertraline hydrochloride, another selective serotonin reuptake inhibitor (SSRI), in various freshwater species. Their research contributes to understanding the environmental impact of pharmaceutical products containing serotonin or its analogs (Minagh et al., 2009).

  • Anesthesia Pharmacology : Gyermek (1996) provided insights into the pharmacology of serotonin in relation to anesthesia, highlighting the importance of serotonin receptor subtype classification in developing therapeutic drugs for various medical conditions (Gyermek, 1996).

  • Molecular Modeling : Fateminasab, Bordbar, and Shityakov (2019) analyzed the formation of a stable complex between unmodified β-cyclodextrin and serotonin hydrochloride. Their study has implications for improving the stability of serotonin-based formulations used in clinical practice for treating depressive conditions (Fateminasab, Bordbar, & Shityakov, 2019).

  • Serotonin in Veterinary Pharmacology : Mohammad-Zadeh, Moses, and Gwaltney-Brant (2008) reviewed the physiology of serotonin and its involvement in various conditions in animals, contributing to the understanding of serotonin syndrome and its treatment (Mohammad-Zadeh, Moses, & Gwaltney-Brant, 2008).

properties

IUPAC Name

3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H/i3D2,4D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIGAZPGKJFIAH-URZLSVTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Serotonin-d4 (hydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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